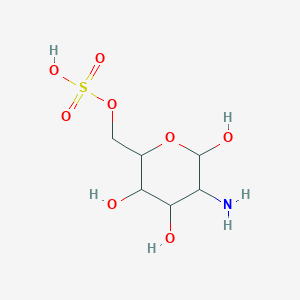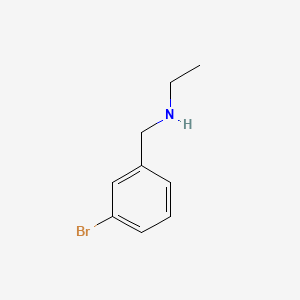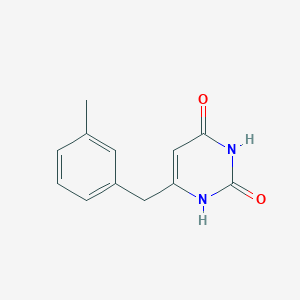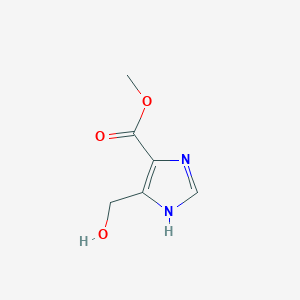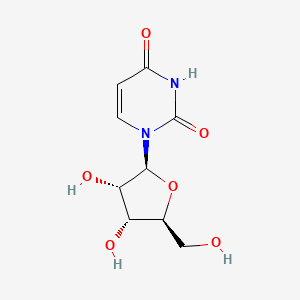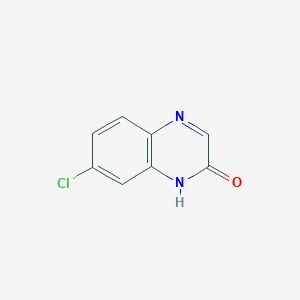
5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
Overview
Description
5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a methoxyphenyl group at the 5-position and a methyl group at the 1-position of the imidazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the catalytic activity of mammalian 15-lipoxygenases (alox15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .
Mode of Action
It’s suggested that similar compounds inhibit alox15 in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
Given its potential inhibition of alox15, it may impact the metabolism of linoleic acid and arachidonic acid, both of which are substrates for alox15 . The metabolites of these substrates play a pathophysiological role in various disease models .
Result of Action
The inhibition of alox15 could potentially alter the production of certain metabolites, impacting various biological processes such as inflammatory responses .
Biochemical Analysis
Biochemical Properties
5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of linoleate oxygenase activity of ALOX15 . This compound interacts with enzymes such as ALOX15, where it exhibits substrate-selective inhibition. The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the conversion of linoleic acid to its metabolites. This inhibition is crucial in modulating inflammatory responses and has potential therapeutic implications in treating inflammation-related conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting the activity of ALOX15, which plays a role in cell signaling pathways and gene expression . This compound has been shown to reduce the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . Additionally, it affects cellular metabolism by altering the levels of metabolites involved in the inflammatory response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of ALOX15, leading to enzyme inhibition . This binding prevents the enzyme from catalyzing the oxidation of linoleic acid, thereby reducing the production of pro-inflammatory metabolites. The compound’s molecular mechanism also involves changes in gene expression, particularly those related to inflammatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that low doses of the compound can effectively inhibit ALOX15 activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on ALOX15.
Metabolic Pathways
It is known to interact with enzymes involved in the metabolism of linoleic acid
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is crucial for its therapeutic efficacy. The compound’s distribution patterns are being studied to optimize its delivery and effectiveness in clinical applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on ALOX15 . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effectiveness in modulating inflammatory pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the imidazole ring. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halides, amines; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl imidazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.
Medicine: Research has explored its potential as a pharmacological agent with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar structure with an indole ring instead of an imidazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Lacks the methyl group at the 1-position.
4-Methoxyphenyl-1H-imidazole: Lacks the substituent at the 5-position.
Uniqueness
5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of both the methoxyphenyl group and the methyl group on the imidazole ring. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHHWSQEBWULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327963 | |
| Record name | 5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804648 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
787586-87-2 | |
| Record name | 5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)

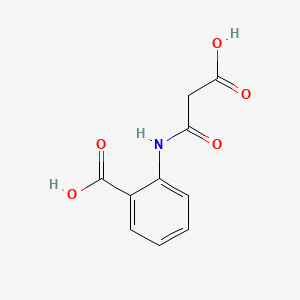

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)
